Cenicriviroc is a novel compound primarily recognized for its role as a dual antagonist of the C-C chemokine receptor type 2 and C-C chemokine receptor type 5. It is currently under investigation for its therapeutic potential in treating liver fibrosis associated with nonalcoholic steatohepatitis, a condition that poses significant risks for progressive liver disease. The compound's efficacy has been evaluated in several clinical trials, notably the CENTAUR study, which focused on its antifibrotic effects without exacerbating steatohepatitis .
Cenicriviroc is classified as a small molecule drug and is synthesized from various chemical precursors. It has been assigned a CAS registry number of 497223-25-3, which facilitates its identification in chemical databases . The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties against specific receptors involved in inflammatory processes.
The synthesis of cenicriviroc involves multiple steps to ensure high purity and efficacy. The process typically includes:
The synthesis has been optimized to produce non-polymorphic forms of cenicriviroc, ensuring consistent bioavailability and stability .
Cenicriviroc possesses a complex molecular structure characterized by the following features:
This structural complexity allows cenicriviroc to effectively bind to its target receptors, inhibiting their activity .
Cenicriviroc undergoes several key chemical reactions that are critical for its pharmacological activity:
The compound's mechanism of action highlights its potential in treating conditions characterized by excessive inflammation and fibrosis .
Cenicriviroc functions primarily through antagonism of the C-C chemokine receptors:
Data from clinical trials support these findings, demonstrating that cenicriviroc can achieve significant outcomes in liver health metrics over extended treatment periods.
Cenicriviroc exhibits several notable physical and chemical properties:
These properties are crucial for developing effective therapeutic regimens incorporating cenicriviroc .
Cenicriviroc is primarily being explored for:
Ongoing clinical trials continue to evaluate its safety and efficacy across diverse patient populations, contributing to the broader understanding of its therapeutic potential .
Cenicriviroc-d9 is systematically named as follows:(5Z)-8-[4-((S)-4-Methyl-2,2-dideuterio-5,5,6,6-tetradeuterio-1,4-oxazepan-4-yl)phenylsulfonyl]-1-(2-methylpropyl)-N-[(4-{(1-propyl-1H-imidazol-5-yl)methyloxo-λ⁶-sulfanyl}phenyl)methyl]-1,2,3,4-tetrahydro-5-benzazocine-5-carboxamide-d₉ [6] [7]. Key nomenclature elements include:
Table 1: Positional Specification of Deuterium Atoms in Cenicriviroc-d9
Molecular Fragment | Deuteration Sites | Deuterium Count |
---|---|---|
Oxazepane ring | C2 (two ²H), C5 (two ²H), C6 (two ²H) | 6 |
Sulfoxide group | Sulfinyl methylene (-CH₂- → -CD₂-) | 2 |
Benzazocine linker | Methylene adjacent to carboxamide (-CH₂- → -CD₂-) | 1 |
The deuterium atoms are incorporated at metabolically vulnerable sites identified from cenicriviroc metabolism studies:
Cenicriviroc-d9 maintains identical stereochemistry and planar structure to cenicriviroc, with deuterium substitution inducing subtle physicochemical perturbations:
Table 2: Structural and Physicochemical Comparison with Cenicriviroc
Property | Cenicriviroc | Cenicriviroc-d9 | Consequence of Deuteration |
---|---|---|---|
Molecular formula | C₄₁H₅₂N₄O₄S | C₄₁H₄₃D₉N₄O₄S | +9 atomic mass units |
Exact mass (monoisotopic) | 704.3810 Da | 713.4378 Da | Distinct MS signature |
Polarity | LogP ~4.1 | ~4.1 | Negligible change |
Hydrogen bonding capacity | Donor: 1; Acceptor: 7 | Identical | Unaltered solubility profile |
Crystal packing | Orthorhombic | Isostructural | Minor lattice energy differences |
Critical structural notes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra exhibit characteristic deuterium-induced shifts and signal attenuation:
Mass Spectrometry (MS)
High-resolution MS provides definitive identification:
Infrared (IR) Spectroscopy
ATR-FTIR highlights vibrational mode alterations:
Table 3: Key Spectroscopic Markers for Cenicriviroc-d9
Technique | Key Diagnostic Features | Differentiation from Cenicriviroc |
---|---|---|
¹H-NMR | Loss of multiplets at δ 2.85–3.10 and 3.65 ppm | Parent shows distinct methylene signals |
¹³C-NMR | Triplet splitting (J ≈ 19 Hz) at 26.5, 32.8, 53.7 ppm | Parent: singlet resonances |
HRMS | [M+H]⁺ 714.44; fragment ions at m/z 556.32, 398.18 | Parent [M+H]⁺ at 705.38 |
FTIR | C-²H stretches 2050–2250 cm⁻¹ | Parent lacks this region |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: